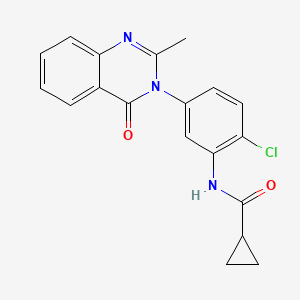

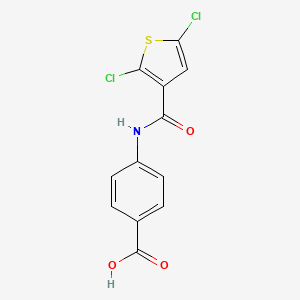

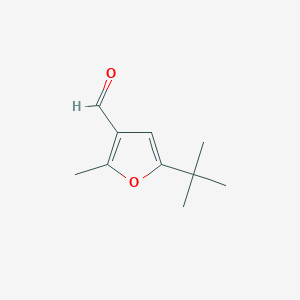

![molecular formula C9H13F2N3 B3012908 4-(叠氮甲基)-8,8-二氟双环[5.1.0]辛烷 CAS No. 2241140-73-6](/img/structure/B3012908.png)

4-(叠氮甲基)-8,8-二氟双环[5.1.0]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Characterization

The synthesis of azabicyclooctane derivatives has been a subject of interest due to their relevance in complex molecular structures with potential biological activities. One such derivative, 4,7-dimethyl-4,7,10,11,15,18-hexaazabicyclo[8.5.5]octane (L), has been synthesized and characterized, demonstrating the ability of the macrobicyclic ligand to bind with alkaline metal cations. The study presents the crystalline structures of the ligand and its complexes with six-coordinate lithium geometry, which are significant in understanding the ligation properties of such compounds .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is crucial for their interaction with biological targets. The crystal structures of the ligand L and its lithium complexes provide insights into the spatial arrangement and potential reactivity of these molecules. The six-coordinate lithium geometry in the complexes [LiL]+[BPh4]− and [LiL]+[ClO4]− highlights the versatility of the azabicyclooctane scaffold in forming stable and well-defined structures, which is essential for the design of new compounds with specific biological activities .

Chemical Reactions Analysis

The azabicyclooctane core is a fundamental structure in the family of tropane alkaloids, known for their diverse biological activities. Research has focused on the stereoselective construction of this scaffold, which is often achieved by preparing an acyclic starting material containing all necessary stereochemical information. This allows for the controlled formation of the bicyclic structure. Additionally, methodologies have been developed for the stereochemical control to be directly incorporated during the formation of the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives. These approaches are critical for the synthesis of enantiomerically pure compounds, which can have significant implications in pharmaceutical applications .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane, the studies of related azabicyclooctane derivatives suggest that these compounds exhibit unique properties due to their rigid structures and the presence of multiple nitrogen atoms. These properties may include a high affinity for metal cations and the ability to form stable crystalline structures, which are important for their potential use in chemical synthesis and as ligands in complexation reactions .

科学研究应用

亲电氟化剂

4-(叠氮甲基)-8,8-二氟双环[5.1.0]辛烷和相关化合物用作亲电氟化剂。它们已被用于芳环、烯烃和其他活性化合物的氟化,表现出高反应性和易于处理 (Umemoto & Nagayoshi, 1996), (Poss & Shia, 1999)。

有机反应中的多功能性

该化合物已在各种有机反应中发现具有多功能性。它被用于涉及笼式双环磷的反应中,证明了其在不同有机合成过程中的广泛适用性 (Yu-gui et al., 1988)。

结构分析

已经对类似双环化合物的结构分析进行了分析,这有助于理解此类化合物的性质和反应性。对晶体和分子结构的研究提供了这些化合物在不同条件下的行为见解 (Trefonas & Towns, 1964)。

光解和热反应

研究还探索了叠氮双环[2.2.2]辛烷化合物的な光解和热反应,这些化合物在结构上与 4-(叠氮甲基)-8,8-二氟双环[5.1.0]辛烷相关。这些研究提供了有关此类化合物在不同条件下的稳定性和反应途径的宝贵信息 (Quast & Seiferling, 1982)。

催化和还原应用

此外,该化合物及其类似物已用于催化和还原应用。它们用于各种官能团的选择性还原,展示了它们在微调化学反应中的重要性 (Firouzabadi & Afsharifar, 1995)。

氧化反应

它也已应用于醇氧化成羰基化合物,证明了其在氧化反应中的用途 (Hajipour, Bagheri & Ruoho, 2006)。

选择性脱保护

该化合物可用于醚和缩醛的选择性脱保护,在微波辐照等特定条件下提供了一种有效的方法 (Hajipour et al., 2002)。

双环化合物的合成

它在各种双环化合物的合成中发挥着重要作用,包括溴代和甲基衍生物,这些衍生物在药物化学领域很有价值 (Armstrong & Bergmeier, 2017)。

有机合成中的功能化

4-(叠氮甲基)-8,8-二氟双环[5.1.0]辛烷及其衍生物已被用于有机合成中的“无氟”功能化,表明它们的用途不仅仅是氟化剂 (Yang et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

4-(azidomethyl)-8,8-difluorobicyclo[5.1.0]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2N3/c10-9(11)7-3-1-6(5-13-14-12)2-4-8(7)9/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBJFGWNENQICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2(F)F)CCC1CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

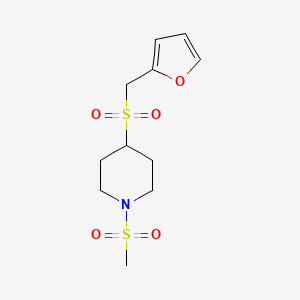

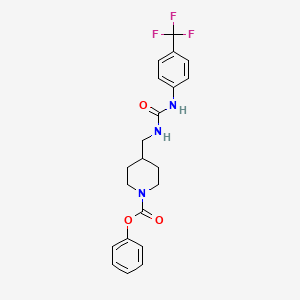

![2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3012825.png)

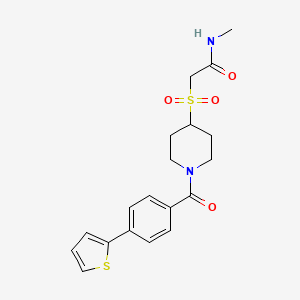

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)

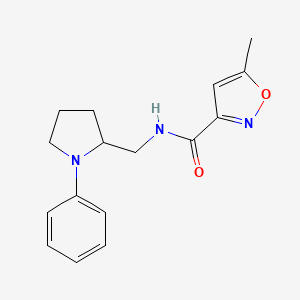

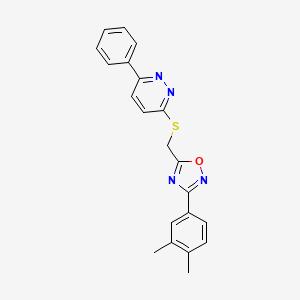

![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)

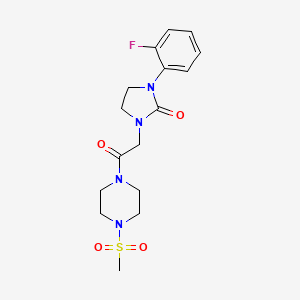

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)